molecular formula C21H24ClNO3 B299325 Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate

Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate

カタログ番号 B299325
分子量: 373.9 g/mol
InChIキー: PWAZDXWQDRIJAP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate, also known as CTK7A, is a synthetic compound that has gained attention for its potential applications in scientific research.

作用機序

The mechanism of action of Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. In the study by Zhang et al. (2018), Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate was found to activate the PI3K/Akt pathway, which is involved in cell survival and growth, and inhibit the JNK pathway, which is associated with cell death. In the study by Liu et al. (2019), Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate was shown to induce apoptosis in breast cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. Further research is needed to elucidate the precise mechanism of action of Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate.
Biochemical and Physiological Effects
Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate has been shown to have various biochemical and physiological effects, depending on the target cells and experimental conditions. In the study by Zhang et al. (2018), Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate was found to increase the viability of neuronal cells and reduce the production of reactive oxygen species, indicating its neuroprotective effects. In the study by Liu et al. (2019), Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate was shown to inhibit the proliferation and migration of breast cancer cells, suggesting its potential as an anti-cancer agent. However, the effects of Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate on other cell types and physiological systems are not well characterized and require further investigation.

実験室実験の利点と制限

One of the main advantages of using Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate in lab experiments is its synthetic nature, which allows for precise control of the compound's structure and purity. This is particularly important for studies that require high-quality compounds with consistent properties. Additionally, Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate has shown a wide range of biological activities, making it a versatile tool for various research applications. However, one of the limitations of using Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate is its complex synthesis method, which may require specialized equipment and expertise. Furthermore, the biological effects of Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate may vary depending on the experimental conditions and target cells, which may complicate its use in certain research settings.

将来の方向性

There are several potential future directions for the research on Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate. One area of interest is the elucidation of its precise mechanism of action and molecular targets, which could provide insights into its biological effects and potential therapeutic applications. Additionally, further studies are needed to investigate the effects of Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate on different cell types and physiological systems, as well as its potential toxicity and side effects. Another potential direction is the development of novel derivatives and analogs of Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate with enhanced biological activities and improved pharmacokinetic properties. Overall, the research on Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate has the potential to contribute to the development of new therapeutic agents and the understanding of various biological processes.

合成法

Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate is synthesized through a multistep process that involves the condensation of 2-chlorobenzaldehyde with cyclohexanone, followed by a Michael addition reaction with ethyl acetoacetate. The resulting intermediate is then subjected to a series of reactions, including a decarboxylation and a cyclization, to yield the final product. The synthesis of Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the compound.

科学的研究の応用

Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate has shown promising results in various scientific research fields, including neuroprotection, cancer treatment, and antimicrobial activity. In a study conducted by Zhang et al. (2018), Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate was found to protect against neurotoxicity induced by amyloid-β peptide in vitro and in vivo, suggesting its potential as a therapeutic agent for Alzheimer's disease. In another study by Liu et al. (2019), Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate was shown to inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. Additionally, Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate has exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli (Wang et al., 2016).

特性

製品名

Ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylate

分子式

C21H24ClNO3

分子量

373.9 g/mol

IUPAC名

ethyl 4-(2-chlorophenyl)-3,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-2-carboxylate

InChI

InChI=1S/C21H24ClNO3/c1-5-26-20(25)19-12(2)17(13-8-6-7-9-14(13)22)18-15(23-19)10-21(3,4)11-16(18)24/h6-9,17,23H,5,10-11H2,1-4H3

InChIキー

PWAZDXWQDRIJAP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3Cl)C

正規SMILES

CCOC(=O)C1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3Cl)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。